molecular formula C12H8N2S B1601803 2-Phenylthiazolo[5,4-c]pyridine CAS No. 52334-38-0

2-Phenylthiazolo[5,4-c]pyridine

Cat. No.: B1601803
CAS No.: 52334-38-0
M. Wt: 212.27 g/mol
InChI Key: ZSZZNJHWTPTBJG-UHFFFAOYSA-N
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Description

2-Phenylthiazolo[5,4-c]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring with a phenyl group attached at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylthiazolo[5,4-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-Phenylthiazolo[5,4-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

  • 2-Phenylthiazolo[5,4-b]pyridine
  • Thiazolo[3,2-a]pyridinium-3-olates
  • 2-Phenylthiazolo[3,2-a]pyridinium-3-olate

Comparison: 2-Phenylthiazolo[5,4-c]pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-phenyl-[1,3]thiazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2S/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZZNJHWTPTBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554077
Record name 2-Phenyl[1,3]thiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52334-38-0
Record name 2-Phenyl[1,3]thiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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